

Technical Support Center: Maleimide-C10-NHS Ester

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Compound of Interest		
Compound Name:	Maleimide-C10-NHS ester	
Cat. No.:	B1588067	Get Quote

Welcome to the technical support center for **Maleimide-C10-NHS ester**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Maleimide-C10-NHS ester and what is it used for?

Maleimide-C10-NHS ester is a heterobifunctional crosslinker used to covalently link molecules containing amine and thiol groups. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (like those on lysine residues of proteins), while the maleimide end reacts with sulfhydryl (thiol) groups (like those on cysteine residues). The C10 spacer is a 10-carbon alkyl chain that provides distance between the conjugated molecules. It is commonly used in the development of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.

Q2: Why is hydrolysis of **Maleimide-C10-NHS ester** a concern?

Hydrolysis is a chemical reaction with water that can degrade the reactive ends of the crosslinker. The NHS ester can hydrolyze to an unreactive carboxylic acid, and the maleimide ring can open to form an unreactive maleamic acid.[1][2] This degradation prevents the crosslinker from forming stable covalent bonds with the target molecules, leading to low conjugation efficiency and unreliable results.[3]



Q3: What are the optimal pH conditions for using Maleimide-C10-NHS ester?

Due to the different pH requirements of the two reactive groups, a sequential, two-step conjugation is often recommended.

- NHS ester reaction (amine-reactive): The optimal pH is between 8.3 and 8.5.[4][5][6] In this
 range, primary amines are sufficiently deprotonated to be reactive, while minimizing
 hydrolysis of the NHS ester.
- Maleimide reaction (thiol-reactive): The optimal pH is between 6.5 and 7.5.[1][2] Within this range, the reaction with thiols is highly specific and rapid. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines.[1][7]

Q4: How should I store **Maleimide-C10-NHS ester**?

Proper storage is critical to prevent degradation.

- Powder: Store at -20°C, where it can be stable for up to three years.[8]
- In anhydrous solvent (DMSO or DMF): Aliquot and store at -20°C for up to one month or -80°C for up to six months.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Aqueous solutions: Aqueous solutions of the crosslinker are not stable and should be prepared immediately before use.[1]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency to Amines (Low NHS Ester Reactivity)



Possible Cause	Troubleshooting Steps
Hydrolysis of NHS ester	- Prepare fresh stock solutions of the crosslinker in anhydrous, amine-free DMSO or DMF immediately before use.[4][5] - Ensure the reaction buffer pH is within the optimal range of 8.3-8.5.[6][10] - Perform the reaction at room temperature for 1-2 hours or at 4°C overnight. [10]
Suboptimal buffer composition	- Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[11] Good choices include phosphate, bicarbonate, or borate buffers.[5][10]
Insufficient molar excess	- Increase the molar excess of the Maleimide- C10-NHS ester to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.[10]

Problem 2: Low Conjugation Efficiency to Thiols (Low Maleimide Reactivity)



Possible Cause	Troubleshooting Steps
Hydrolysis of maleimide group	- Prepare fresh aqueous solutions of the maleimide-activated molecule immediately before the thiol conjugation step.[1] - Maintain the reaction pH strictly between 6.5 and 7.5.[2] [7] - Avoid exposing the maleimide to high pH (>7.5) for extended periods.[1]
Oxidation of thiols	- Ensure the thiol groups on your molecule are reduced and available for reaction. Disulfide bonds may need to be reduced using an agent like TCEP, which does not contain thiols that would interfere with the maleimide reaction.[12] [13] - Degas buffers to remove dissolved oxygen, which can promote thiol oxidation.[13]
Presence of competing thiols	- Avoid buffers containing thiol compounds (e.g., DTT, 2-mercaptoethanol).[12]

Quantitative Data on Hydrolysis

The stability of **Maleimide-C10-NHS ester** in aqueous solution is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates for the NHS ester and maleimide functional groups.

Table 1: NHS Ester Hydrolysis Half-Life

рН	Temperature (°C)	Half-Life
7.0	0	4-5 hours[1][10]
8.0	Room Temperature	~210 minutes[12][14]
8.5	Room Temperature	~180 minutes[12][14]
8.6	4	10 minutes[1][10]
9.0	Room Temperature	~125 minutes[12][14]



Table 2: N-Alkylmaleimide Hydrolysis Rate

The rate of maleimide hydrolysis is directly proportional to the hydroxide ion concentration at a pH between 7 and 9.[4][5] The reaction is significantly slower at lower pH values.

рН	Temperature (°C)	Relative Hydrolysis Rate
< 4	10-50	Independent of pH (very slow) [4][5]
7.4	37	Rate constant (k) $\approx 6.55 \times 10^{-5}$ s ⁻¹ [11]
7-9	10-50	Proportional to [OH ⁻][4][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol first activates the amine-containing protein with the NHS ester end of the crosslinker, followed by purification and then reaction with the thiol-containing molecule.

Materials:

- Amine-containing protein (e.g., antibody)
- Thiol-containing molecule (e.g., peptide, drug)
- Maleimide-C10-NHS ester
- · Anhydrous, amine-free DMSO or DMF
- Reaction Buffer A: 0.1 M sodium phosphate buffer, pH 8.3-8.5
- Reaction Buffer B: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0



Desalting column

Procedure:

Step 1: Activation of Amine-Containing Protein

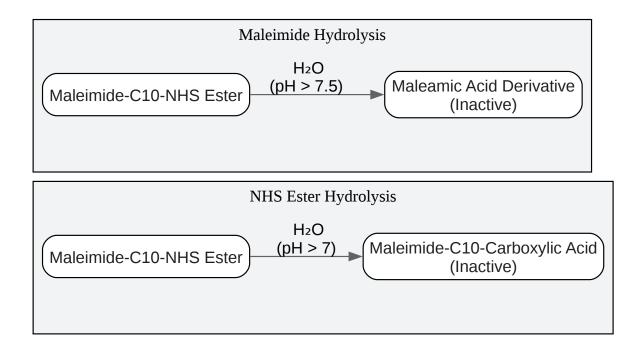
- Prepare the protein solution in Reaction Buffer A at a concentration of 1-10 mg/mL.[4]
- Immediately before use, dissolve the Maleimide-C10-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
- Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently vortexing.[10]
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
- (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[10]
- Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation to Thiol-Containing Molecule

- Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A
 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent thiol.[2]
- The final conjugate can be purified by size-exclusion chromatography or dialysis.

Visualizations

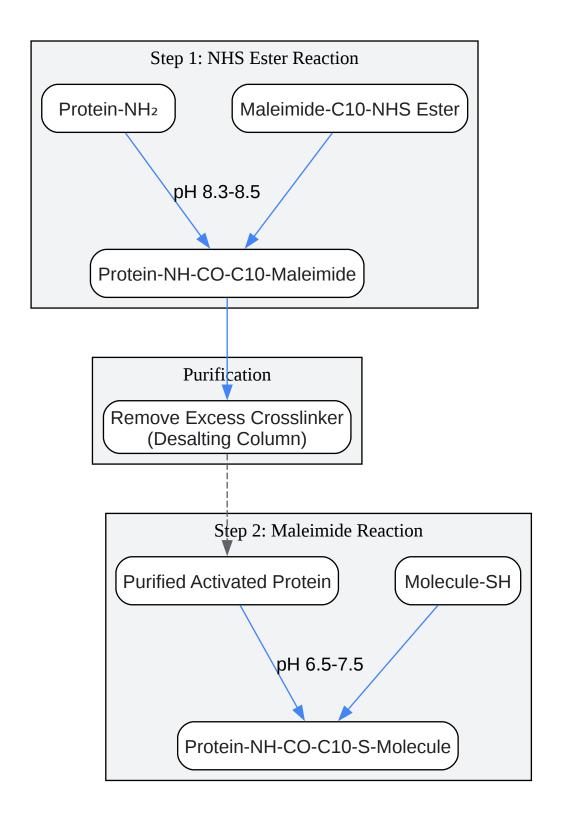




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Caption: Competing hydrolysis pathways for Maleimide-C10-NHS ester.





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Caption: Workflow for a two-step bioconjugation reaction.



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